molecular formula C13H18N2O2S2 B2953353 N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351649-67-6

N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2953353
CAS No.: 1351649-67-6
M. Wt: 298.42
InChI Key: RJORKJZYIOYLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a unique heterocyclic framework. Its structure includes a 1-oxa-4-thia-8-azaspiro[4.5]decane core, where oxygen, sulfur, and nitrogen atoms are strategically positioned within fused rings. The thiophen-2-ylmethyl substituent attached to the carboxamide group introduces aromatic and electron-rich properties, which may influence its reactivity and biological activity.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c16-12(14-10-11-2-1-8-18-11)15-5-3-13(4-6-15)17-7-9-19-13/h1-2,8H,3-7,9-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJORKJZYIOYLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide with related spirocyclic and heterocyclic derivatives, focusing on structural features, synthesis, and physicochemical properties.

Spirocyclic Compounds with Thiazolidinone Cores

describes several 2-thioxoacetamide derivatives (compounds 9–13) with thiazolidinone scaffolds. Although these lack the spirocyclic framework of the target compound, they share key functional groups (e.g., thioxoacetamide, aromatic substituents). For example:

  • Compound 9 : Features a 4-chlorobenzylidene group and methoxyphenyl substituent, yielding a high synthesis efficiency (90%) and elevated melting point (186–187°C) .
  • Compound 13 : Incorporates a 4-chlorophenyl group and nitro-furyl moiety, resulting in lower yield (58%) and higher melting point (159–160°C) compared to the target compound .

Key Differences :

  • The target compound’s spirocyclic core may enhance conformational rigidity compared to planar thiazolidinones.
  • Thiophene substituents (in the target) vs. chlorophenyl/furyl groups (in analogs) could modulate electronic properties and bioavailability.
Diazaspiro[4.5]decane Derivatives

highlights compounds 13 and 14 , which are diazaspiro[4.5]decane-2,4-diones with phenylpiperazinylpropyl substituents. These compounds exhibit structural similarities in the spirocyclic core but differ in:

  • Substituent Chemistry : The target compound uses a thiophen-2-ylmethyl group, whereas compounds 13/14 feature 3-chlorophenylpiperazine chains, likely influencing receptor-binding profiles .
Spiro-Thiazolopyridine Analogs

describes 1-oxa-8-azaspiro[4.5]decane-8-carboxamide (CAS 848580-28-9), a structurally close analog. Key distinctions include:

  • Substituent Variation : The analog contains a 7-methoxy-4-morpholinylthiazolo[5,4-c]pyridin-2-yl group, which introduces a morpholine ring and pyridine-thiazole system absent in the target compound.
Triazaspiro[4.5]decane Derivatives

and describe triazaspiro[4.5]decane compounds with distinct substitutions:

  • Compound 12 (): Contains a biphenyl-pyrimidinyl group and thiophen-2-ylmethyl chain, sharing the thiophene motif with the target compound but differing in the triazaspiro core .
  • Compound in : Features a 2,3-dimethylphenyl group and methylbutyl chain, highlighting how alkyl/aryl substituents alter solubility and metabolic stability .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Formula Melting Point (°C) Yield (%) Notable Features
This compound 1-oxa-4-thia-8-azaspiro[4.5] Thiophen-2-ylmethyl C₁₃H₁₆N₂O₂S₂ Not reported Not reported Spirocyclic heteroatom arrangement
Compound 9 (Thiazolidinone derivative) Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl C₁₉H₁₄ClN₃O₃S₂ 186–187 90 High yield, planar structure
Compound 13 (Diazaspiro[4.5]decane) Diazaspiro[4.5]decane-2,4-dione 4-(3-Chlorophenyl)piperazinylpropyl C₂₆H₂₈ClN₅O₃ Not reported Not reported Piperazine chain for receptor targeting
CAS 848580-28-9 1-oxa-8-azaspiro[4.5] 7-Methoxy-4-morpholinylthiazolo[5,4-c]pyridine C₂₀H₂₇N₅O₄S Not reported Not reported Thiazolo-pyridine hybrid system

Biological Activity

N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of spirocyclic compounds characterized by the presence of both sulfur and oxygen atoms within its structure. Its molecular formula is C13H16N2O2S2C_{13}H_{16}N_2O_2S_2, indicating a complex arrangement conducive to various biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC13H16N2O2S2C_{13}H_{16}N_2O_2S_2
IUPAC NameThis compound
Functional GroupsAmide, thioether, spirocyclic structure

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling processes.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that similar compounds within the spirocyclic family possess antibacterial properties. The dual inhibition of bacterial topoisomerases suggests a possible application in treating resistant bacterial infections .
  • Cytotoxicity Against Cancer Cells : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity Study

In a study evaluating the antimicrobial properties of related compounds, it was found that spirocyclic derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was linked to the inhibition of DNA gyrase, crucial for bacterial DNA replication .

Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of spirocyclic compounds revealed that certain derivatives caused G2/M phase arrest in K562 leukemia cells. This was associated with the induction of apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.